molecular formula C9H19NO3 B2817068 2-[2-(2-Prop-2-enoxyethoxy)ethoxy]ethanamine CAS No. 169523-21-1

2-[2-(2-Prop-2-enoxyethoxy)ethoxy]ethanamine

Cat. No.: B2817068
CAS No.: 169523-21-1
M. Wt: 189.255
InChI Key: OQHOHQNFUWHTQD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[2-(2-Prop-2-enoxyethoxy)ethoxy]ethanamine: is a versatile research compound with the molecular formula C9H19NO3 and a molecular weight of 189.255 g/mol . This compound is primarily used in scientific research and is known for its high purity, typically around 95%. It is a polyethylene glycol (PEG) derivative containing an amine functional group, making it suitable for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-[2-(2-Prop-2-enoxyethoxy)ethoxy]ethanamine involves the reaction of 2-(2-(2-Prop-2-enoxyethoxy)ethoxy)ethanol with ammonia or an amine under specific conditions. The reaction typically requires a catalyst and is conducted under controlled temperature and pressure to ensure high yield and purity.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction parameters to achieve consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: This compound can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: It can participate in substitution reactions, where the amine group can be replaced by other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Various halides and nucleophiles under suitable conditions.

Major Products Formed:

    Oxidation: Formation of corresponding aldehydes, ketones, or carboxylic acids.

    Reduction: Formation of corresponding alcohols or amines.

    Substitution: Formation of substituted amines or other derivatives.

Scientific Research Applications

Chemistry: 2-[2-(2-Prop-2-enoxyethoxy)ethoxy]ethanamine is used in the synthesis of complex molecules, including proteolysis targeting chimeras (PROTACs) and antibody-drug conjugates (ADCs). It serves as a linker connecting different molecular entities, facilitating the creation of multifunctional compounds.

Biology: In biological research, this compound is utilized in the study of biodegradation and environmental fate of ether compounds. It helps in understanding the microbial degradation pathways and potential environmental impacts.

Medicine: The compound is employed in the development of drug delivery systems, particularly in the synthesis of ADCs. It acts as a linker, enhancing the stability and efficacy of therapeutic agents.

Industry: In industrial applications, it is used in the production of surfactants and solvents. Its unique properties make it suitable for various formulations and chemical processes.

Comparison with Similar Compounds

  • 2-(2-(2-Ethoxyethoxy)ethoxy)ethanamine
  • 2-(2-(2-Methoxyethoxy)ethoxy)ethanamine
  • 2-(2-(2-Aminoethoxy)ethoxy)ethanol

Uniqueness: 2-[2-(2-Prop-2-enoxyethoxy)ethoxy]ethanamine stands out due to its specific structure, which includes a prop-2-enoxy group. This unique feature enhances its reactivity and suitability for specific applications, particularly in the synthesis of PROTACs and ADCs.

Properties

IUPAC Name

2-[2-(2-prop-2-enoxyethoxy)ethoxy]ethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H19NO3/c1-2-4-11-6-8-13-9-7-12-5-3-10/h2H,1,3-10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQHOHQNFUWHTQD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCOCCOCCOCCN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H19NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.